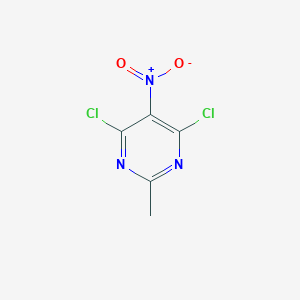

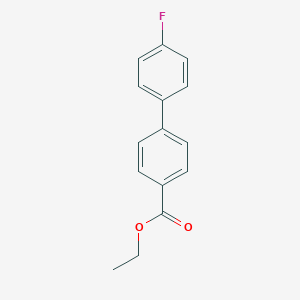

Ethyl 4-(4-fluorophenyl)benzoate

Vue d'ensemble

Description

Synthesis Analysis

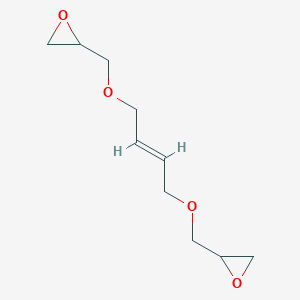

While specific synthesis methods for Ethyl 4-(4-fluorophenyl)benzoate were not found, a related compound, Ethyl 4-[(4-fluorophenyl)amino]benzoate, has been synthesized . Another study discusses the synthesis of benzoate compounds as local anesthetics . The synthesis involved alkylation, esterification, and further alkylation .Molecular Structure Analysis

The molecular structure of Ethyl 4-[(4-fluorophenyl)amino]benzoate, a related compound, includes 34 bonds in total: 20 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, and 1 aromatic secondary amine .Applications De Recherche Scientifique

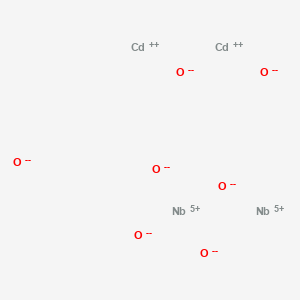

Organic Light Emitting Diodes (OLEDs)

Ethyl 4-(4-fluorophenyl)benzoate could be used in the development of Organic Light Emitting Diodes (OLEDs) . Complexation with selected metal ions improves hole and electron transfer rates, which can enhance the performance of OLEDs .

Organic Solar Cells (OSCs)

This compound could also be used in the production of Organic Solar Cells (OSCs) . The energy gap of the compound reduces significantly upon complexation, making it a good electron donor to PCBM . The open circuit voltage of the compounds is good enough for practical usage in OSC applications .

Electro-Optical Applications

Ethyl 4-(4-fluorophenyl)benzoate could potentially be used in electro-optical applications . The growth of a bulk size ethyl 4-amino benzoate crystal, a potential candidate for electro-optical applications, has been reported .

Synthesis of Pyrones

The compound could be used in the synthesis of pyrones . Pyrones are a class of organic compounds with a wide range of applications, including in pharmaceuticals and materials science .

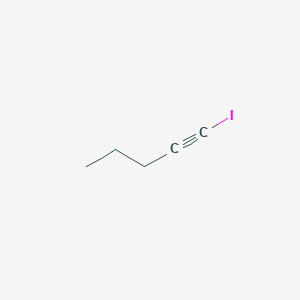

Lewis Base Catalyzed Hydrosilylation

Ethyl 4-(4-fluorophenyl)benzoate could be used in Lewis base catalyzed hydrosilylation . This is a type of chemical reaction that is used in the synthesis of various organic compounds .

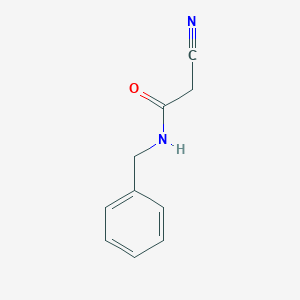

Conia-ene Reactions

The compound could be used in Conia-ene reactions . These are a type of organic reaction used in the synthesis of methylenecyclopentane derivatives .

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 4-(4-fluorophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c1-2-18-15(17)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIRSYFQTAWHGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00475310 | |

| Record name | Ethyl 4'-fluoro[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-fluorophenyl)benzoate | |

CAS RN |

10540-36-0 | |

| Record name | Ethyl 4'-fluoro[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B82751.png)

![(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one](/img/structure/B82753.png)

![5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B82755.png)